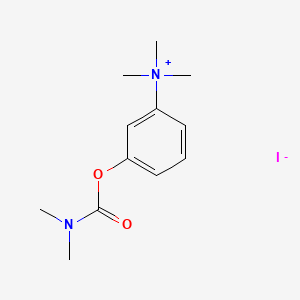
Neostigmine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neostigmine Iodide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Unlike physostigmine, this compound does not cross the blood-brain barrier . It is a quaternary ammonium compound that enhances muscle tone by inhibiting the enzyme acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neostigmine Iodide involves multiple steps. Initially, 3-dimethylaminophenol is reacted with N-dimethylcarbamoyl chloride to form a dimethylcarbamate . This intermediate is then alkylated using methyl iodide to produce this compound . The reaction conditions typically involve maintaining low temperatures (0–5°C) and using solvents like acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The key starting materials include m-Anisidine and dimethylcarbamoyl chloride, with the final product being purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Neostigmine Iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Hydrolysis Products: The hydrolysis of this compound yields dimethylamine and 3-dimethylaminophenol.
Scientific Research Applications
Neostigmine Iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving neurotransmission and enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Neostigmine Iodide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting this enzyme, this compound increases the concentration of acetylcholine at the neuromuscular junction, enhancing cholinergic transmission and improving muscle contraction . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Physostigmine: Unlike Neostigmine Iodide, physostigmine can cross the blood-brain barrier and is used in the treatment of central nervous system disorders.
Pyridostigmine: Similar to this compound but has a longer duration of action and is also used in the treatment of myasthenia gravis.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes in myasthenia gravis.
Uniqueness: this compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its rapid onset and intermediate duration of action make it ideal for both therapeutic and diagnostic uses in neuromuscular disorders .
Properties
CAS No. |
1212-37-9 |
|---|---|
Molecular Formula |
C12H19IN2O2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI Key |
IRBBYXNXNPIQLI-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-24; SB24; SB 24; TL-1321; TL 1321; TL1321; Neostigmine Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















